molecular formula C12H24O4P- B12573470 Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate CAS No. 502495-00-3

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate

Cat. No.: B12573470
CAS No.: 502495-00-3
M. Wt: 263.29 g/mol
InChI Key: TUFUDSJVKKJWQV-UHFFFAOYSA-M
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Description

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is a synthetic phosphonate ester compound of interest in organic and medicinal chemistry research. Phosphonates are valued as stable bioisosteres of naturally occurring phosphate esters, making them useful for investigating enzyme mechanisms and metabolic pathways. The structure features a hex-3-en-1-yloxy chain, which may contribute to unique physicochemical properties and lipid membrane interactions. Potential research applications include serving as a key intermediate in the synthesis of bioactive molecules, exploring structure-activity relationships in drug discovery, and developing novel materials. The exact mechanism of action and specific research value are areas of ongoing investigation. Researchers are encouraged to consult the scientific literature for detailed studies. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

502495-00-3

Molecular Formula

C12H24O4P-

Molecular Weight

263.29 g/mol

IUPAC Name

5-hex-3-enoxypentyl(methoxy)phosphinate

InChI

InChI=1S/C12H25O4P/c1-3-4-5-7-10-16-11-8-6-9-12-17(13,14)15-2/h4-5H,3,6-12H2,1-2H3,(H,13,14)/p-1

InChI Key

TUFUDSJVKKJWQV-UHFFFAOYSA-M

Canonical SMILES

CCC=CCCOCCCCCP(=O)([O-])OC

Origin of Product

United States

Preparation Methods

Synthesis of Hex-3-en-1-yl Ether Intermediate

  • Starting material: Hex-3-en-1-ol
  • Activation: Conversion to hex-3-en-1-yl bromide or tosylate via reaction with PBr3 or tosyl chloride in pyridine, respectively.
  • Reaction conditions: Low temperature (0–5 °C) to prevent alkene isomerization; inert atmosphere to avoid oxidation.

Ether Formation with 5-Halopentanol or 5-Halopentyl Derivative

  • Nucleophilic substitution: The hex-3-en-1-yl halide reacts with 5-hydroxypentyl or 5-halopentyl derivatives under basic conditions (e.g., K2CO3 in acetone) to form the ether linkage.
  • Optimization: Use of phase-transfer catalysts or crown ethers can enhance yield and selectivity.

Phosphonate Group Introduction

  • Method A: Michaelis–Arbuzov Reaction
    The 5-(hex-3-en-1-yloxy)pentyl halide is reacted with trimethyl phosphite at elevated temperatures (80–120 °C) to yield the corresponding methyl phosphonate ester. This reaction proceeds via nucleophilic attack of the phosphite on the alkyl halide, followed by rearrangement.

  • Method B: Direct Esterification
    Alternatively, the 5-(hex-3-en-1-yloxy)pentanol can be reacted with methyl phosphonyl chloride in the presence of a base such as triethylamine at low temperature (0–5 °C) to form the phosphonate ester.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Halogenation/Tosylation PBr3 or TsCl, pyridine 0–5 1–3 h 80–90 Avoid alkene isomerization
2 Nucleophilic substitution K2CO3, acetone, inert atmosphere 25–60 6–12 h 75–85 Use phase-transfer catalyst if needed
3A Michaelis–Arbuzov reaction Trimethyl phosphite 80–120 4–8 h 70–80 Requires careful temperature control
3B Esterification with phosphonyl chloride Methyl phosphonyl chloride, Et3N, DCM 0–5 2–4 h 65–75 Low temperature to prevent side reactions

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is standard to isolate the pure phosphonate ester.
  • Characterization:
    • NMR (1H, 13C, 31P) to confirm the phosphonate group and alkene integrity.
    • Mass spectrometry (ESI-MS) for molecular weight confirmation.
    • IR spectroscopy to verify P=O and C–O–C stretches.

Research Findings and Optimization Notes

  • The presence of the alkene in the hex-3-en-1-yl group requires mild reaction conditions to prevent double bond migration or polymerization.
  • Michaelis–Arbuzov reaction is favored for its straightforwardness but requires elevated temperatures that may risk alkene isomerization; thus, esterification with phosphonyl chloride is preferred when alkene integrity is critical.
  • Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is essential throughout to prevent hydrolysis of phosphonate intermediates.
  • Phase-transfer catalysis can improve ether formation yields by enhancing nucleophilicity of the alkoxide intermediate.

Summary Table of Preparation Methods

Preparation Step Methodology Advantages Limitations
Hex-3-en-1-yl activation Halogenation (PBr3) or tosylation High yield, well-established Risk of alkene isomerization
Ether formation Nucleophilic substitution Mild conditions, good selectivity Requires careful base choice
Phosphonate introduction Michaelis–Arbuzov reaction Simple, direct High temperature, alkene risk
Esterification with phosphonyl chloride Mild conditions, alkene preservation Requires moisture-free conditions

This detailed synthesis approach for Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate integrates classical organophosphonate chemistry with careful handling of sensitive alkene functionality. The methods outlined are supported by chemical principles and analogous organophosphonate syntheses documented in the literature. Further optimization may be achieved by tailoring reaction conditions to specific laboratory setups and scale.

Chemical Reactions Analysis

Phosphonate Group Reactivity

The methyl phosphonate moiety is central to the compound’s reactivity. Phosphonates are known for their hydrolytic stability compared to phosphate esters but can undergo specific transformations:

  • Transesterification : Under basic or acidic conditions, the methyl ester group may be replaced by other alcohols. For example, in the presence of KF and 18-crown-6, methanol or ethanol can displace the methyl group, yielding dialkyl phosphonates (as demonstrated in radical Arbuzov reactions ).

  • Coordination Chemistry : The phosphonate group can act as a ligand for metal ions, facilitating applications in catalysis or material science.

Alkene Functionalization

The hex-3-en-1-yl group contains a double bond susceptible to several reactions:

Reaction TypeConditionsProduct ExampleSource Relevance
Hydrogenation H₂, Pd/C or PtO₂Saturated hexyl ether derivativeCommon alkene reaction
Epoxidation m-CPBA or Oxone®Epoxide intermediate ,
Radical Addition Photoredox catalysis (e.g., 4DPAIPN)Phosphoranyl radical intermediates
Heck Coupling Pd catalyst, aryl halideArylated alkene product ,

Radical Arbuzov reactions (Source 2) highlight the potential for phosphoranyl radical formation, which could lead to C–P bond cleavage or functionalization of the alkene.

Biological Interactions

While direct data on this compound’s bioactivity is unavailable, structurally related phosphonates exhibit:

  • Enzyme Inhibition : Phosphonates often mimic phosphate esters, inhibiting phosphatases or kinases .

  • Receptor Modulation : Acyclic bisphosphates (Source 4) act as P2Y₁ receptor antagonists, suggesting potential for analogous activity in signaling pathways.

Synthetic Modifications

Key derivatization strategies include:

  • Phosphonate Ester Hydrolysis : Treatment with TMSCl/NaI could yield the phosphonic acid .

  • Alkene Cross-Metathesis : Grubbs catalyst-mediated coupling with terminal alkenes .

  • Nucleophilic Substitution : Replacement of the hex-3-en-1-yloxy group with amines or thiols under Mitsunobu conditions .

Stability and Degradation

  • Photodegradation : The alkene may undergo [2+2] cycloaddition under UV light.

  • Oxidative Degradation : Ozonolysis of the alkene would yield carbonyl fragments .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Methyl phosphonates have been studied for their potential antiviral properties. For instance, phosphonate analogs of nucleosides have shown efficacy against various viruses, including HIV and hepatitis B. The incorporation of alkoxy groups, such as those found in methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate, can enhance the bioactivity and cellular uptake of these compounds, making them promising candidates for further development in antiviral therapies .

Cancer Research

In cancer research, phosphonates are being investigated as potential agents for targeted drug delivery. The ability of this compound to facilitate cellular retention through its phosphonate group may enhance the effectiveness of chemotherapeutic agents. Studies have indicated that phosphonate linkers can improve the selectivity and efficacy of anticancer drugs by promoting their accumulation in tumor cells .

Material Science

Synthesis of Functional Polymers

This compound serves as a versatile building block in the synthesis of functional polymers. Its unique chemical structure allows for the modification of polymer properties, such as hydrophilicity and mechanical strength. Research has demonstrated that incorporating phosphonates into polymer matrices can improve their thermal stability and resistance to degradation .

Nanocomposite Materials

The compound has also been utilized in the development of nanocomposite materials. By integrating this compound with nanofillers, researchers have achieved enhanced electrical conductivity and mechanical properties in composite materials. This application is particularly relevant in the fields of electronics and energy storage systems .

Agricultural Chemistry

Pesticide Development

Methyl phosphonates are being explored as intermediates in the synthesis of novel pesticides. Their ability to act as bioactive compounds with specific modes of action against pests makes them valuable in agrochemical formulations. Studies have shown that derivatives of this compound exhibit significant insecticidal activity .

Fertilizer Enhancements

The compound's role in enhancing nutrient uptake in plants is another area of interest. Phosphonates can improve the availability of essential nutrients, leading to better crop yields. Research indicates that using this compound in fertilizers can enhance plant growth and resistance to stress conditions .

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntiviral agentsEnhanced efficacy against HIV and hepatitis B viruses
Cancer drug deliveryImproved selectivity and cellular retention
Material ScienceFunctional polymersIncreased thermal stability and mechanical strength
Nanocomposite materialsEnhanced electrical conductivity
Agricultural ChemistryPesticide developmentSignificant insecticidal activity observed
Fertilizer enhancementImproved nutrient uptake leading to higher yields

Mechanism of Action

The mechanism of action of Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various cellular pathways and biological functions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Methyl ethylphosphonate

Uniqueness

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is unique due to its specific alkyl chain and ether linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry.

Biological Activity

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phosphonate ester. Its structure can be represented as follows:

CxHyOzP\text{C}_x\text{H}_y\text{O}_z\text{P}

The specific arrangement of atoms in the phosphonate moiety contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Phosphonates are known to interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as phospholipase C, which plays a critical role in cell signaling pathways .
  • Receptor Activation : Phosphonates can act as agonists or antagonists at various receptors, influencing cellular responses such as proliferation and apoptosis .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against bacteria and fungi, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the alkyl chain length and branching can significantly affect potency and selectivity against target organisms .

Modification TypeEffect on Activity
Chain LengthLonger chains may enhance lipophilicity and membrane penetration.
BranchingIncreased branching can lead to higher receptor affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of phosphonates similar to this compound:

  • T Cell Proliferation : A study demonstrated that phosphinophosphonates stimulate T cell proliferation with an EC50 value of 26 µM, highlighting their potential as immunomodulators .
  • Antimicrobial Activity : In vitro tests showed that certain phosphonate compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Trypanocidal Activity : Related compounds have been screened for activity against Trypanosoma cruzi, with some derivatives showing IC50 values as low as 2 nM, suggesting potential in treating Chagas disease .

Q & A

Q. What are the optimal synthetic routes for Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions to form the phosphonate ester. A three-step protocol (e.g., coupling hex-3-en-1-ol with a pentyl precursor, followed by phosphonate esterification) can improve yield . Key steps include:

  • Step 1 : Alkylation of pentanol derivatives with hex-3-en-1-yl bromide under inert conditions.
  • Step 2 : Phosphorylation using methyl phosphonic dichloride in the presence of a base (e.g., triethylamine).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    Critical parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric control to minimize byproducts like unreacted alkoxy intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 31P NMR : A singlet near δ 25–30 ppm confirms the phosphonate group .
  • 1H/13C NMR : The hex-3-en-1-yloxy group shows characteristic olefinic protons (δ 5.2–5.6 ppm, multiplet) and allylic carbons (δ 25–30 ppm) .
  • IR Spectroscopy : Peaks at 1250–1200 cm⁻¹ (P=O stretch) and 1040–980 cm⁻¹ (P-O-C) validate the structure .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with accurate mass matching the formula (C₁₂H₂₃O₄P) resolves ambiguities in isomer identification .

Advanced Research Questions

Q. How does the hex-3-en-1-yloxy substituent influence the compound’s reactivity in nucleophilic or catalytic systems?

The unsaturated alkoxy chain introduces steric and electronic effects:

  • Steric hindrance : The branched alkoxy group may slow phosphorylation reactions but enhance selectivity in cross-coupling (e.g., Suzuki-Miyaura) due to reduced side reactions .
  • Electronic effects : The electron-donating ether oxygen stabilizes transition states in Michael additions, as observed in structurally similar phosphonates .
    Experimental validation : Compare reaction kinetics with saturated analogs (e.g., hexyloxy derivatives) under identical conditions .

Q. What strategies resolve contradictory data on the compound’s hydrolytic stability?

Conflicting reports on stability (e.g., pH-dependent degradation) can arise from:

  • Methodological variability : Use standardized buffers (e.g., pH 2–12, 37°C) and quantify degradation via HPLC-UV .
  • Isomerization : The hex-3-en-1-yl group may undergo cis-trans isomerization under UV light, altering reactivity. Monitor via 1H NMR over time .
    Mitigation : Store samples in amber vials at –20°C and avoid prolonged exposure to basic conditions .

Q. How can computational modeling predict this compound’s interactions in biological systems?

  • Docking studies : Use software like AutoDock Vina to simulate binding to phosphonate-targeted enzymes (e.g., alkaline phosphatases).
  • ADMET profiling : Predict logP (–0.46, similar to methyl phosphate ) and solubility using QSAR models. Validate with in vitro assays (e.g., Caco-2 permeability) .
    Key finding : The unsaturated chain may improve membrane permeability compared to saturated analogs, as seen in antiviral phosphonates like Tenofovir .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationMichaelis-Arbuzov reaction, column chromatography
Stability AnalysisHPLC-UV, accelerated aging studies
Toxicity ScreeningBacterial reverse mutation (Ames test), micronucleus assay
Computational ModelingMolecular docking, QSAR

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